molecular formula C20H16F3N3O4S2 B2410879 2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 904577-43-1

2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2410879
CAS No.: 904577-43-1
M. Wt: 483.48
InChI Key: DNGFWWBUMXFUMU-UHFFFAOYSA-N
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Description

2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C20H16F3N3O4S2 and its molecular weight is 483.48. The purity is usually 95%.
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Properties

IUPAC Name

2-[[5-(4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N3O4S2/c1-12-6-8-13(9-7-12)32(29,30)16-10-24-19(26-18(16)28)31-11-17(27)25-15-5-3-2-4-14(15)20(21,22)23/h2-10H,11H2,1H3,(H,25,27)(H,24,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNGFWWBUMXFUMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=CC=C3C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide (CAS Number: 904577-46-4) is a complex organic molecule that has garnered interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C20H16F3N3O4S2C_{20}H_{16}F_{3}N_{3}O_{4}S_{2}, with a molecular weight of 483.5 g/mol. It features a thioacetamide group and a trifluoromethyl phenyl moiety, which may contribute to its biological properties.

PropertyValue
Molecular FormulaC20H16F3N3O4S2
Molecular Weight483.5 g/mol
CAS Number904577-46-4

Biological Activity Overview

The biological activities of this compound have been explored in several studies, particularly focusing on its antimicrobial properties , enzyme inhibition , and potential therapeutic applications .

Antimicrobial Properties

Research indicates that derivatives of thioacetamides exhibit significant antimicrobial activity. The compound has been evaluated against various bacterial strains, showing efficacy similar to other known antimicrobial agents. Thioacetamide derivatives have been reported to inhibit the growth of pathogenic bacteria, suggesting potential therapeutic applications in treating infections.

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in disease processes. Notably, it has been reported that thioacetamide derivatives can inhibit myeloperoxidase (MPO), an enzyme linked to inflammatory diseases. The mechanism appears to be time-dependent and covalent, leading to irreversible inactivation of the enzyme.

Case Study 1: Myeloperoxidase Inhibition
In studies focusing on N1-substituted 6-arylthiouracils, related compounds exhibited potent inhibition of MPO activity in vitro and in vivo models. This suggests that the compound could similarly impact MPO activity, making it a candidate for further investigation in inflammatory disorders.

Case Study 2: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of thioacetamide derivatives demonstrated that certain structural modifications enhanced their activity against specific bacterial strains. The presence of the tosyl group was crucial for maintaining high levels of antimicrobial activity.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, including enzymes and receptors that play critical roles in cellular signaling pathways. By binding to these targets, the compound modulates their activity, leading to changes in cellular function.

Research Findings and Data Tables

Recent studies have provided insights into the structure-activity relationship (SAR) of related compounds, emphasizing the importance of specific functional groups in enhancing biological activity.

CompoundActivity TypeEfficacy
Thioacetamide Derivative AAntimicrobialEffective against E. coli
Thioacetamide Derivative BMPO InhibitionIC50 = 25 µM
Thioacetamide Derivative CAnticonvulsantMES Test Protection at 100 mg/kg

Q & A

Basic: What synthetic routes are commonly employed to prepare 2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide?

Methodological Answer:
The synthesis typically involves alkylation of a thiopyrimidinone intermediate with a substituted 2-chloroacetamide. For example, sodium methylate (2.6–2.8 molar excess) is used to deprotonate the thiopyrimidinone, followed by reaction with N-aryl-substituted 2-chloroacetamides under reflux conditions (e.g., ethanol or DMF). This method ensures regioselective thioether bond formation, as seen in analogous pyrimidinylthioacetamide derivatives . Optimization may require adjusting reaction time, temperature, or solvent polarity to improve yields (reported 60–85% for similar compounds) .

Basic: How is the compound characterized structurally and analytically post-synthesis?

Methodological Answer:
Key characterization steps include:

  • 1H NMR : Peaks at δ 12.50 ppm (NH-3), 10.08–10.10 ppm (NHCO), and 4.08–4.12 ppm (SCH2) confirm the thioacetamide and pyrimidinone moieties .
  • Elemental Analysis : Discrepancies ≤0.1% between calculated and observed values (e.g., C: 45.36% calc. vs. 45.29% obs.) validate purity .
  • Mass Spectrometry : A [M+H]+ peak at m/z 344.21 (for structurally similar derivatives) confirms molecular weight .
    Advanced techniques like HPLC (≥95% purity) and X-ray crystallography (if crystals form) resolve stereochemical ambiguities.

Advanced: How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

Methodological Answer:

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require post-synthesis purification via column chromatography .
  • Stoichiometry : A 10–20% excess of sodium methylate ensures complete deprotonation of the thiopyrimidinone, reducing side products .
  • Temperature Control : Reflux at 80–90°C balances reaction rate and decomposition risks. Lower temperatures (50–60°C) may improve selectivity for sensitive substrates .
  • Workup : Acidic precipitation (pH 4–5) isolates the product while removing unreacted starting materials .

Advanced: How do structural modifications (e.g., substituents on the pyrimidinone or aryl group) influence biological or physicochemical properties?

Methodological Answer:

  • Pyrimidinone Substitution : Introducing electron-withdrawing groups (e.g., tosyl at position 5) enhances stability by reducing enol tautomerization .
  • Aryl Group Effects : Bulky or electron-deficient aryl groups (e.g., 2-(trifluoromethyl)phenyl) increase lipophilicity (logP), as observed in analogs with higher cellular uptake .
  • Thioether Linker : Replacing sulfur with oxygen reduces metabolic stability but may improve solubility .
    Experimental Design : Compare analogs (e.g., 5.6 vs. 5.15 in ) via QSAR modeling to correlate substituents with activity.

Data Contradiction: How should researchers address discrepancies in elemental analysis or spectral data?

Methodological Answer:

  • Elemental Analysis : If carbon/nitrogen values deviate (>0.3%), repeat combustion analysis or use ICP-MS to trace inorganic impurities (e.g., residual sodium salts) .
  • NMR Peaks : Split signals (e.g., SCH2 at δ 4.08–4.12 ppm) may indicate rotamers. Use VT-NMR (variable temperature) to confirm dynamic equilibrium .
  • Mass Spec Adducts : Sodium or potassium adducts (m/z +22/+38) complicate [M+H]+ identification. Apply ESI-MS with ammonium formate to suppress adduct formation .

Advanced: What strategies are recommended for probing the mechanism of action in enzymatic assays?

Methodological Answer:

  • Kinetic Studies : Use surface plasmon resonance (SPR) to measure binding affinity (KD) for target enzymes (e.g., dihydropyrimidinases).
  • Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes during ligand-enzyme interactions.
  • Mutagenesis : Replace key residues (e.g., catalytic cysteines) to test if the thioacetamide moiety acts as a covalent inhibitor .

Table 1: Comparative Yields and Analytical Data for Analogous Compounds

Compound IDYield (%)mp (°C)[M+H]+ (m/z)Key NMR Shifts (δ, ppm)
5.6 80230–232344.2112.50 (NH), 10.10 (NHCO)
5.15 60224–226N/A12.45 (NH), 10.08 (NHCO)
PF-06465469 N/AN/A482.51N/A (complex heterocycle)

Advanced: What computational methods are suitable for predicting the compound’s reactivity or binding modes?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to model thioether bond rotation barriers.
  • Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB 1XYZ) to predict binding poses.
  • MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability .

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